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molecular formula C7H13NO B1293770 N,N-Diethylacrylamide CAS No. 2675-94-7

N,N-Diethylacrylamide

Cat. No. B1293770
M. Wt: 127.18 g/mol
InChI Key: OVHHHVAVHBHXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04605740

Procedure details

7.2 parts 30% methanolic Na-methylate solution are added to 36.5 parts diethylamine. 77 parts 2-carbomethoxy-7-oxabicyclo(2,2,1)hept-5-ene are added drop-wise at 40° C. The reaction medium is then stirred for 15 hours at this temperature and neutralised with 4 parts concentrated hydrochloric acid. 100 parts methylene chloride and 50 parts water are added, the organic phase separated off, and the aqueous phase extracted 3 times with 25 parts methylene chloride in each instance. The combined organic phases are reduced in a rotary evaporator at a bath temperature of 90° C. and under a vacuum of 20 Torr. The residue is heated under a vacuum of 20 Torr to 110° to 120° C. (bath temperature 140° C.). On conclusion of the furane separation, the sedimentation temperature increases and the product distills over at the now lowered pressure. 21 parts N,N-diethylacrylamide with a boiling point of 55° C. at 1 Torr are obtained.
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].C([CH:10]1[CH2:15][CH:14]2[O:16]C1C=C2)(OC)=O.Cl.C(Cl)Cl>O>[CH2:1]([N:3]([CH2:4][CH3:5])[C:14](=[O:16])[CH:15]=[CH2:10])[CH3:2]

Inputs

Step One
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C1C2C=CC(C1)O2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The reaction medium is then stirred for 15 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted 3 times with 25 parts methylene chloride in each instance
CUSTOM
Type
CUSTOM
Details
The combined organic phases are reduced in a rotary evaporator at a bath temperature of 90° C.
CUSTOM
Type
CUSTOM
Details
On conclusion of the furane separation
TEMPERATURE
Type
TEMPERATURE
Details
the sedimentation temperature increases
DISTILLATION
Type
DISTILLATION
Details
the product distills over at the now lowered pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)N(C(C=C)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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